3'-Deoxysangivamycin
Description
3'-Deoxysangivamycin is a synthetic nucleoside analogue derived from sangivamycin, a natural 7-deazapurine nucleoside. It is characterized by the absence of a hydroxyl group at the 3'-position of the ribose sugar (replaced by hydrogen), which alters its biological activity and pharmacokinetic properties compared to its parent compound.
Properties
CAS No. |
83379-31-1 |
|---|---|
Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
4-amino-7-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H15N5O4/c13-9-8-6(10(14)20)2-17(11(8)16-4-15-9)12-7(19)1-5(3-18)21-12/h2,4-5,7,12,18-19H,1,3H2,(H2,14,20)(H2,13,15,16)/t5-,7+,12+/m0/s1 |
InChI Key |
QRDBEFVWUAGBMC-JZTMAQHMSA-N |
SMILES |
C1C(OC(C1O)N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO |
Synonyms |
3'-deoxysangivamycin 4-amino-7-(3-deoxy-beta-D-ribofuranosyl)pyrrolo(2,3-d)pyrimidine-5-carboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between 3'-deoxysangivamycin and related compounds:
Anticancer and Antiviral Potential
- 5'-Deoxysangivamycin : Demonstrates inhibitory activity against protein kinases and viral replication, though less potent than sangivamycin due to reduced solubility .
- This compound : Hypothesized to exhibit enhanced metabolic stability (similar to cordycepin) due to resistance to 3'-OH-dependent phosphorylation, but reduced binding affinity to RNA/DNA polymerases .
- Cordycepin : Broad-spectrum activity against leukemia and solid tumors, attributed to RNA chain termination .
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